molecular formula C16H16N2O B246921 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether

Katalognummer B246921
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: SCUDUYDVARNLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK, which is involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells, and its dysregulation has been linked to various diseases, including autoimmune disorders and B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. In preclinical studies, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has shown promising results in inhibiting BTK and suppressing the growth and survival of B-cells. It has also demonstrated efficacy in combination with other drugs, such as anti-CD20 monoclonal antibodies, in treating B-cell malignancies.

Wirkmechanismus

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cells. This leads to the suppression of B-cell activation, proliferation, and differentiation, and ultimately, the induction of apoptosis.
Biochemical and Physiological Effects
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been shown to have potent and selective inhibitory effects on BTK in both in vitro and in vivo studies. It has also demonstrated favorable pharmacokinetic properties, such as good oral bioavailability and long half-life, which make it a promising candidate for clinical development. In addition, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been found to have minimal off-target effects and toxicity, which is important for its safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic properties. Its minimal off-target effects and toxicity also make it a suitable tool for studying the B-cell receptor signaling pathway and its role in various diseases. However, one limitation of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether is its cost, which may limit its availability for some research groups.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether. First, clinical trials are needed to evaluate its safety and efficacy in humans, particularly in the treatment of B-cell malignancies and autoimmune disorders. Second, further studies are needed to investigate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them. Third, the combination of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether with other drugs, such as immune checkpoint inhibitors, may enhance its therapeutic effects and broaden its clinical applications. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and the improvement of current treatments for B-cell-related diseases.
Conclusion
In conclusion, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether as a therapeutic agent and to develop more effective treatments for B-cell-related diseases.

Synthesemethoden

The synthesis of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether involves a series of steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1H-indazole to form 2-(1H-indazol-1-yl)ethanamine. The resulting compound is then reacted with 3-methylphenol in the presence of a base to yield 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Eigenschaften

Produktname

2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

1-[2-(3-methylphenoxy)ethyl]indazole

InChI

InChI=1S/C16H16N2O/c1-13-5-4-7-15(11-13)19-10-9-18-16-8-3-2-6-14(16)12-17-18/h2-8,11-12H,9-10H2,1H3

InChI-Schlüssel

SCUDUYDVARNLDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C=N2

Kanonische SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.